N-[3-(allyloxy)benzyl]-N-methylamine
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Overview
Description
N-[3-(allyloxy)benzyl]-N-methylamine, also known as ADB-X or ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indazole family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mechanism Of Action
Like other synthetic cannabinoids, N-[3-(allyloxy)benzyl]-N-methylamine acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological and psychological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-[3-(allyloxy)benzyl]-N-methylamine are similar to those of other synthetic cannabinoids. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to changes in mood, perception, and cognition. N-[3-(allyloxy)benzyl]-N-methylamine has been shown to have a higher potency than other synthetic cannabinoids, which can lead to more severe side effects.
Advantages And Limitations For Lab Experiments
N-[3-(allyloxy)benzyl]-N-methylamine has several advantages for use in lab experiments. It is readily available and can be synthesized relatively easily. It is also highly potent, which makes it useful for studying the effects of synthetic cannabinoids on the body. However, the high potency of N-[3-(allyloxy)benzyl]-N-methylamine can also be a limitation, as it can lead to more severe side effects and make it difficult to control dosages.
Future Directions
There are several future directions for research on N-[3-(allyloxy)benzyl]-N-methylamine. One area of interest is the development of new synthetic cannabinoids that have fewer side effects and are less potent than N-[3-(allyloxy)benzyl]-N-methylamine. Another area of interest is the development of new therapies that target the endocannabinoid system, which could have potential applications in treating a range of medical conditions. Finally, more research is needed to fully understand the long-term effects of synthetic cannabinoids on the body and brain.
Synthesis Methods
The synthesis of N-[3-(allyloxy)benzyl]-N-methylamine involves the reaction of 3-(allyloxy)benzyl chloride with N-methyl-2-phenylindole-3-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to yield pure N-[3-(allyloxy)benzyl]-N-methylamine.
Scientific Research Applications
N-[3-(allyloxy)benzyl]-N-methylamine has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. N-[3-(allyloxy)benzyl]-N-methylamine has also been used in studies investigating the effects of synthetic cannabinoids on behavior, cognition, and memory.
properties
IUPAC Name |
N-methyl-1-(3-prop-2-enoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-7-13-11-6-4-5-10(8-11)9-12-2/h3-6,8,12H,1,7,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUMHDULZXVUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580056 |
Source
|
Record name | N-Methyl-1-{3-[(prop-2-en-1-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(allyloxy)benzyl]-N-methylamine | |
CAS RN |
869941-97-9 |
Source
|
Record name | N-Methyl-1-{3-[(prop-2-en-1-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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